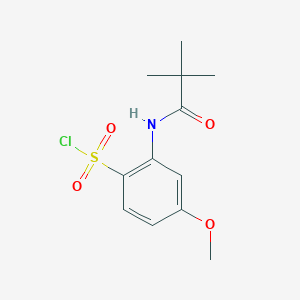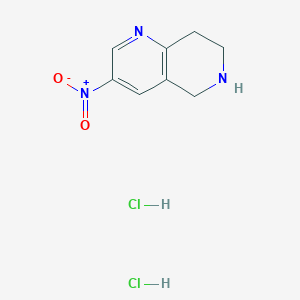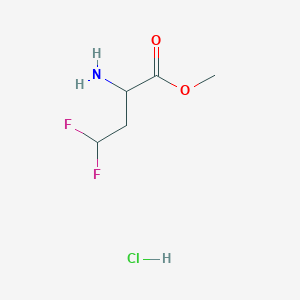![molecular formula C8H7ClN2O6S B1431889 methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate CAS No. 1601259-20-4](/img/structure/B1431889.png)
methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate
Descripción general
Descripción
“Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” is an organic compound with the molecular formula C8H7ClN2O6S and a molecular weight of 294.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (CONH2) attached to a nitrophenyl group (C6H4NO2) which is further substituted with a chlorosulfonyl group (SO2Cl) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified .Aplicaciones Científicas De Investigación
Photoremovable Protecting Groups
Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate has been identified as a novel photoremovable alcohol protecting group. This protecting group can be easily incorporated through chemical coupling, and photolysis in protic solvents like water or ethanol, ranging from 254 to 365 nm, can induce clean and high-yield deprotection (Loudwig & Goeldner, 2001).
Metabolism Studies
The compound has also been a subject of metabolic studies. For instance, N:N-Dimethyl-p-nitrophenyl carbamate, a related compound, undergoes metabolism through an enzyme system in rat liver, demonstrating its potential for use in pharmacological and toxicological research (Hodgson & Casida, 1961).
Biphasic Preparation Method
A biphasic method for the preparation of 4-nitrophenyl N-methyl- and N-alkylcarbamates, including the compound , has been reported. This method uses alkylammonium hydrochloride salts and solid anhydrous Na2CO3, yielding the carbamate analogues in excellent yields (Peterson, Houguang & Ke, 2006).
Enzyme Inhibition Studies
The compound has been used to study enzyme inhibition, specifically as a specific active site titrator of bile-salt-dependent lipases. This suggests its application in biochemical assays and studies related to enzyme mechanics (Fourneron et al., 1991).
Hydrolysis and Methanolysis Studies
Kinetic studies on the hydrolysis and methanolysis of carbamates, including this compound, provide insights into the reaction mechanisms, offering valuable information for chemical synthesis processes and the design of chemical reactions (Broxton, 1984).
Bioreductive Prodrug Research
Nitrobenzyl carbamates, related to this compound, are of interest in the development of bioreductive drugs, suggesting potential applications in therapeutic treatment modalities, especially in targeting specific disease mechanisms (Hay et al., 1999).
Safety and Hazards
The safety information for “methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” indicates that it is dangerous. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOFMGSRLZPJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1431808.png)







![3-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B1431822.png)

![2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1431827.png)

